molecular formula C22H17N5O6 B13825926 N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide

Cat. No.: B13825926
M. Wt: 447.4 g/mol
InChI Key: YPOBNHGMTZBNAK-MPDMMBQKSA-N
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Description

N’~1~,N’~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5-nitrobenzene-1,3-dicarbohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’~1~,N’~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of sensors and electrochemical devices.

Mechanism of Action

The mechanism of action of N’~1~,N’~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that can interact with DNA and proteins. This interaction can lead to the inhibition of enzymatic activities and disruption of cellular processes, ultimately resulting in cell death. The nitro group in the compound also contributes to its biological activity by generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    N,N′-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine: Another Schiff base with similar structural features but different functional groups.

    1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea: A Schiff base derived from thiourea with similar coordination properties.

Uniqueness

N’~1~,N’~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological molecules, making it a versatile compound for various research applications.

Properties

Molecular Formula

C22H17N5O6

Molecular Weight

447.4 g/mol

IUPAC Name

1-N,3-N-bis[(E)-(2-hydroxyphenyl)methylideneamino]-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C22H17N5O6/c28-19-7-3-1-5-14(19)12-23-25-21(30)16-9-17(11-18(10-16)27(32)33)22(31)26-24-13-15-6-2-4-8-20(15)29/h1-13,28-29H,(H,25,30)(H,26,31)/b23-12+,24-13+

InChI Key

YPOBNHGMTZBNAK-MPDMMBQKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=CC=C3O)O

Origin of Product

United States

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